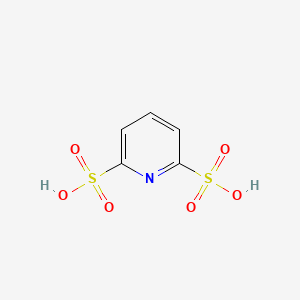

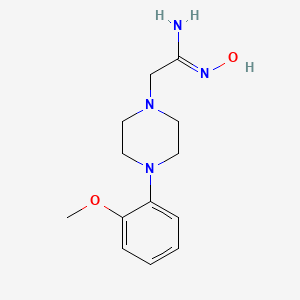

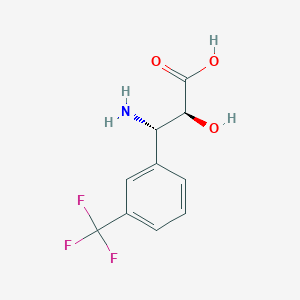

![molecular formula C8H9N3S3 B1622356 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 448947-84-0](/img/structure/B1622356.png)

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol, commonly referred to as “MTT”, is a small molecule that has been studied for its potential applications in biochemistry and physiology. This compound has been found to have a number of beneficial effects, including antioxidant and anti-inflammatory properties, making it an attractive target for further research and development.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

In analytical chemistry, this compound is utilized for its sulfur-containing heterocyclic ring , which can be a key functional group in spectrometric detection methods. It may serve as a precursor or a reagent in the synthesis of more complex molecules used in various analytical techniques, such as chromatography and mass spectrometry .

Biopharmaceutical Production

The compound’s unique structure makes it a candidate for the synthesis of biologically active molecules in pharmaceutical research. It could be involved in the creation of new medicinal drugs , especially those targeting diseases where sulfur or thiol groups play a crucial role in the biological activity .

Agriculture

In the agricultural sector, derivatives of this compound could be explored for their potential use as pesticides or fungicides . The thiol group , in particular, is known for its ability to bind to certain enzymes or proteins in pests, potentially inhibiting their growth or reproduction .

Material Science

Material scientists might investigate this compound for the development of novel materials . Its thienyl and triazole moieties could be integral in designing polymers or coatings with specific properties, such as increased thermal stability or electrical conductivity .

Environmental Science

This compound could be used in environmental science research to develop sensors or indicators for pollutants. The reactive thiol group can interact with heavy metals or other toxic substances, making it useful for monitoring environmental contamination .

Biochemistry

In biochemistry, the compound’s reactivity with various biomolecules can be harnessed to study protein functions or enzyme mechanisms . It could act as a probe or a label in biochemical assays to track changes at the molecular level .

Pharmacology

Pharmacological studies may leverage this compound for its potential therapeutic effects. Its chemical structure suggests it could be a modulator of biological pathways, possibly leading to new treatments for conditions related to cell signaling or metabolic regulation .

Synthesis of Heterocyclic Compounds

Finally, this compound is valuable in the synthesis of other heterocyclic compounds , which are a cornerstone of many pharmaceuticals and agrochemicals. Its versatile framework allows for a variety of substitutions and modifications, enabling the creation of a diverse array of new molecules with tailored properties .

Wirkmechanismus

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have demonstrated preliminary in vitro antibacterial activity against Staphylococcus aureus, E coli, P aeroginosa, and S. typhi .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets and mode of action .

Result of Action

Based on the diverse biological activities of similar thiazole derivatives, it can be inferred that this compound may have a range of potential effects .

Eigenschaften

IUPAC Name |

4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSELYSPKDJZLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384870 | |

| Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448947-84-0 | |

| Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate](/img/structure/B1622275.png)

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)

![4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine](/img/structure/B1622283.png)

![[2,2'-Bipyridin]-4-yl-phenyl-methanone](/img/structure/B1622292.png)

![[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid](/img/structure/B1622293.png)